Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid.
Reduction: Formation of 5-(5-chloro-2-methoxyphenyl)-5-hydroxyvalerate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chloro and methoxy substituents on the phenyl ring may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(5-bromo-2-methoxyphenyl)-5-oxovalerate
- Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate
- Ethyl 5-(5-iodo-2-methoxyphenyl)-5-oxovalerate
Uniqueness
Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is unique due to the presence of the chloro substituent, which can significantly affect its reactivity and interaction with biological targets compared to its bromo, fluoro, and iodo analogs. The chloro group provides a balance between reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO4/c1-3-19-14(17)6-4-5-12(16)11-9-10(15)7-8-13(11)18-2/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQDAZQAOCOGPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245173 |
Source
|
Record name | Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-69-4 |
Source
|
Record name | Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951886-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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